Gene Architecture: Unique Intron Presence Distinguishes Barley GRP from Petunia and Bean Orthologs
The barley GRP gene (GRP1_HORVU) contains a single intron of 129 nucleotides that interrupts the coding sequence within the N-terminal region. In direct contrast, both the petunia GRP1 gene and the Phaseolus vulgaris (bean) GRP genes are intronless in their coding regions [1]. This structural feature constitutes a definitive genomic marker for the barley ortholog and carries implications for gene regulation, mRNA processing, and heterologous expression strategies.
| Evidence Dimension | Number of introns in GRP coding sequence |
|---|---|
| Target Compound Data | 1 intron (129 nucleotides), interrupting N-terminal coding region |
| Comparator Or Baseline | Petunia GRP1: 0 introns; Phaseolus vulgaris GRP genes: 0 introns |
| Quantified Difference | 1 vs. 0 introns; intron size = 129 bp |
| Conditions | Genomic DNA analysis via cDNA fragment hybridization and sequencing; Hordeum vulgare cv. Abyssinian 2231 [1] |
Why This Matters
The presence of a 129-nt intron affects construct design for heterologous expression and provides a PCR-detectable genomic signature for verifying the correct barley GRP gene product versus intronless dicot GRPs in procurement and quality control workflows.
- [1] Rohde, W., Rosch, K., Kröger, K., & Salamini, F. (1990). Nucleotide sequence of a Hordeum vulgare gene encoding a glycine-rich protein with homology to vertebrate cytokeratins. Plant Molecular Biology, 14(6), 1057–1059. View Source
